BenchChemオンラインストアへようこそ!

N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Physicochemical profiling Drug-likeness Medicinal chemistry

Select this specific N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (CAS 1286709-90-7) to secure a unique heterocyclic core with balanced cLogP (0.8) and TPSA (104 Ų). Unlike generic single-heteroaryl azetidine-3-carboxamides or high-CNS-penetration analogs, this scaffold's dual modular vectors (thiophene carbonyl & azetidine N-acyl) and favorable Rule-of-Three profile (MW 277.3, HBD 1, HBA 5) enable efficient SAR expansion for peripheral targets (e.g., cannabinoid CB2, FFA1) while mitigating CNS side-effect risks. Avoid non-linear assay disruption caused by generic substitution. Request a quote today for your fragment-based screening or medicinal chemistry program.

Molecular Formula C12H11N3O3S
Molecular Weight 277.3
CAS No. 1286709-90-7
Cat. No. B2665329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
CAS1286709-90-7
Molecular FormulaC12H11N3O3S
Molecular Weight277.3
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=NOC=C3
InChIInChI=1S/C12H11N3O3S/c16-11(13-10-3-4-18-14-10)8-6-15(7-8)12(17)9-2-1-5-19-9/h1-5,8H,6-7H2,(H,13,14,16)
InChIKeyYNCWYFDXRTZSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Buy N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (CAS 1286709-90-7): Compound Profile and Sourcing Baseline


N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (CAS 1286709-90-7) is a synthetic small-molecule heterocyclic building block [1]. Structurally, it features an azetidine core simultaneously N-acylated with a thiophene-2-carbonyl group and linked via a 3-carboxamide to an isoxazol-3-yl moiety. With a molecular formula of C₁₂H₁₁N₃O₃S and a molecular weight of 277.30 g·mol⁻¹, this substitution pattern generates a physicochemical profile (cLogP ~0.8; TPSA 104 Ų; 1 H-bond donor; 5 H-bond acceptors) that is distinct from simpler azetidine–thiophene or azetidine–isoxazole hybrids, making it a potential scaffold for medicinal chemistry and chemical biology probe development [1][2].

Why Generic Azetidine–Heteroaryl Carboxamides Cannot Substitute for CAS 1286709-90-7 in Rigorous Research


Although numerous azetidine-3-carboxamides bearing a single heteroaryl substituent are commercially available, simply interchanging one analog for another risks a non-linear alteration of key molecular properties. The specific combination of the electron-rich thiophene-2-carbonyl and the hydrogen-bond-capable isoxazol-3-yl carboxamide in the same molecule produces a unique balance of lipophilicity (cLogP) and polar surface area (TPSA) that is not achieved by replacing either group with a phenyl, pyridine, or acetyl substituent. Consequently, generic substitution can lead to a loss of permeability, solubility, or target-engagement characteristics that are intrinsic to the designed pharmacophore, undermining reproducibility in biological assays and structure–activity relationship (SAR) studies [1][2].

Quantitative Evidence Guide: N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS 1286709-90-7 vs. Closest Structural Analogs


Calculated Lipophilicity (XLogP) Compared with Closest Heteroaryl-Substituted Azetidine-3-Carboxamide Analogs

The target compound exhibits a computed XLogP of 0.8, placing it in an optimal range for both aqueous solubility and passive membrane permeability. This value is markedly lower than that of the pyridine-substituted analog N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (predicted XLogP ~1.5) and higher than that of the more polar 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide (predicted XLogP ~ -0.5), indicating that the dual thiophene–isoxazole substitution achieves a balanced lipophilic/hydrophilic profile not attainable with either single heteroaryl system alone [1][2].

Physicochemical profiling Drug-likeness Medicinal chemistry

Topological Polar Surface Area (TPSA) Differentiation for CNS vs. Peripheral Target Profiling

The target compound has a TPSA of 104 Ų, primarily contributed by the isoxazole carboxamide and the thiophene carbonyl. This value is significantly higher than that of the mono-thiophene analog N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (predicted TPSA ~66 Ų), and lower than that of the di-heteroaryl analog N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (predicted TPSA ~85 Ų). A TPSA of 104 Ų is at the upper boundary of the widely accepted threshold for oral bioavailability (≤140 Ų) while remaining below the typical CNS penetration ceiling (~90 Ų), suggesting a potential advantage for peripheral or inflammatory targets over CNS applications [1][2].

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Ratio and Its Impact on Permeability-Aqueous Solubility Trade-off

The compound possesses 1 H-bond donor (HBD, the isoxazole NH) and 5 H-bond acceptors (HBA), yielding an HBD/HBA ratio of 0.2. This ratio is lower than that of analogs such as N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (HBD=1, HBA=4, ratio=0.25) and the acetyl analog 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide (HBD=1, HBA=4, ratio=0.25). An HBD/HBA ratio below 0.25 is associated with improved passive transcellular permeability while maintaining sufficient aqueous solubility due to the higher number of acceptors, a balance that is difficult to achieve in more sparsely functionalized azetidine scaffolds [1][2].

ADME prediction Solubility Permeability

Rotatable Bond Count and Conformational Rigidity Relative to Flexible-Chain Analogs

With only 3 rotatable bonds (between the azetidine core and the thiophene carbonyl, between the core and the isoxazole carboxamide, and within the thiophene-isoxazole linkage), this compound is more conformationally constrained than N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, which possesses 5 rotatable bonds due to the ethylene spacer. The reduced flexibility corresponds to a lower conformational entropy penalty upon binding and is predicted to result in improved ligand efficiency indices (LE, LLE) when potent activity is achieved [1][2].

Conformational analysis Ligand efficiency Binding entropy

Best Research and Industrial Application Scenarios for CAS 1286709-90-7 Based on Quantitative Evidence


Fragment-Based or DNA-Encoded Library (DEL) Screening for Targets Requiring Moderate Lipophilicity and High Solubility

With a cLogP of 0.8 and TPSA of 104 Ų, this compound fulfills the Rule-of-Three criteria for fragment libraries (MW <300, cLogP ≤3, HBD ≤3, HBA ≤6) [1]. Its balanced polarity profile makes it an ideal candidate for fragment-based screening against targets that are intolerant of highly lipophilic fragments (e.g., kinases with shallow ATP pockets or protein–protein interaction surfaces), where more lipophilic thiophene-only or pyridine-containing analogs often cause aggregation or non-specific binding.

Rational Design of Orally Bioavailable Kinase or GPCR Probes with Improved Ligand Efficiency

The combination of low rotatable bond count (3) and an HBD/HBA ratio of 0.20 is associated with improved oral absorption and ligand efficiency [2]. Medicinal chemistry teams can select this compound as an advanced core over the more flexible N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, which, despite sharing the thiophene motif, incurs a 67% increase in rotatable bonds that will likely penalize bioavailability and complicate co-crystallography.

Peripheral Anti-Inflammatory or Metabolic Disease Target Campaigns Prioritizing Selectivity Over CNS Penetration

The TPSA of 104 Ų places the compound above the CNS permeation ceiling (~90 Ų) but well within the oral drug space (<140 Ų) [1]. This profile is optimal for programs targeting peripheral receptors (e.g., cannabinoid CB2, FFA1, or kinases in metabolic tissues) where blood–brain barrier exclusion is desirable to avoid central side effects, making it a strategic choice over lower-TPSA analogs like N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (TPSA ~85 Ų) that carry a higher CNS-penetration risk.

Structure–Activity Relationship (SAR) Expansion via Amide Coupling at the Isoxazole Carboxamide Handle

The presence of a single isoxazole NH donor and five acceptor sites provides a built-in hydrogen-bond network that can anchor the compound in a binding pocket, while the azetidine nitrogen remains available for further derivatization. In contrast to the 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide, where the acetyl cap eliminates the azetidine diversification site, this compound retains two modular vectors—the thiophene carbonyl position and the azetidine N-acyl group—enabling more efficient SAR expansion in a single chemical series [2].

Quote Request

Request a Quote for N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.